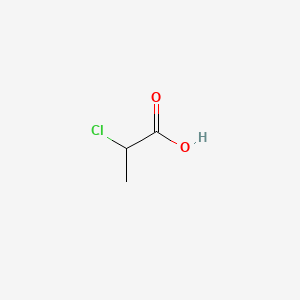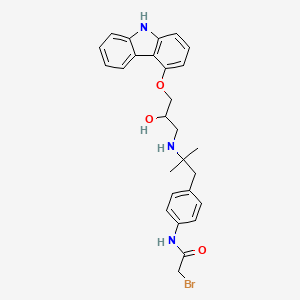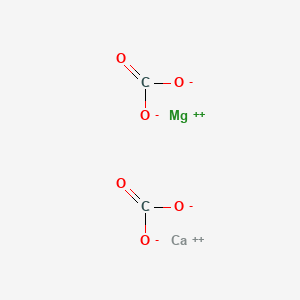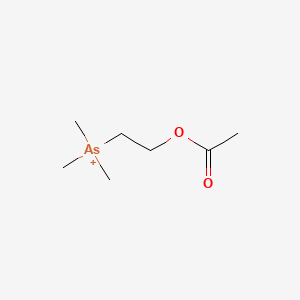
Bis(2-chloroethyl)amine
概要
説明
Bis(2-chloroethyl)amine: is an organic compound with the molecular formula C4H9Cl2N . It is a nitrogen mustard and is known for its use as an alkylating agent in chemotherapy. This compound is highly reactive and has been studied extensively for its biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl)amine can be synthesized through the reaction of diethanolamine with thionyl chloride. The reaction typically involves the following steps:
- Diethanolamine is dissolved in a suitable solvent such as dichloroethane.
- Thionyl chloride is added to the solution, resulting in the formation of this compound hydrochloride .
- The reaction mixture is then heated to around 50°C to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
- Reacting diethanolamine with thionyl chloride in large reactors.
- Centrifuging the resulting mixture to separate the solid this compound hydrochloride.
- Drying the product to obtain the final compound .
化学反応の分析
Types of Reactions: Bis(2-chloroethyl)amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of different amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted amines and other derivatives.
Oxidation Reactions: Products include various oxidized forms of the compound.
Reduction Reactions: Products include reduced amine derivatives.
科学的研究の応用
Bis(2-chloroethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing piperazine derivatives.
Biology: The compound is studied for its cytotoxic effects and its role as an alkylating agent.
Medicine: It is used in chemotherapy for treating certain types of cancer.
Industry: It serves as an intermediate in the synthesis of various chemical compounds.
作用機序
The mechanism of action of bis(2-chloroethyl)amine involves its role as an alkylating agent. It works by:
Attachment of Alkyl Groups to DNA Bases: This results in DNA fragmentation by repair enzymes, preventing DNA synthesis and RNA transcription.
Formation of Cross-links: The compound forms cross-links between DNA strands, preventing their separation for synthesis or transcription.
Induction of Mispairing: It induces mispairing of nucleotides, leading to mutations.
類似化合物との比較
- Bis(2-chloroethyl)methylamine
- Tris(2-chloroethyl)amine
- Bis(2-chloroethyl)ether
Comparison:
- Bis(2-chloroethyl)methylamine: Similar in structure but contains a methyl group, making it slightly different in reactivity and applications .
- Tris(2-chloroethyl)amine: Contains three chloroethyl groups, making it more reactive and potent as an alkylating agent .
- Bis(2-chloroethyl)ether: Contains an ether linkage, which alters its chemical properties and applications .
Bis(2-chloroethyl)amine stands out due to its specific use in chemotherapy and its unique reactivity as a nitrogen mustard.
特性
IUPAC Name |
2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFLGZOGNOOEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
821-48-7 (hydrochloride) | |
| Record name | Nornitrogen mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60187028 | |
| Record name | Nornitrogen mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-22-5 | |
| Record name | Bis(2-chloroethyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nornitrogen mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nornitrogen mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(2-CHLOROETHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV3I38UXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















